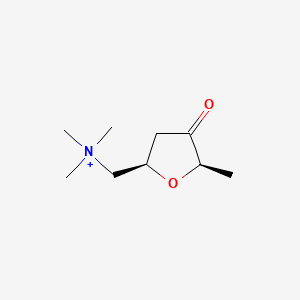
10-(((1-(3-Acetamidophenyl)ethylidene)hydrazino)acetyl)-10H-phenothiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(((1-(3-Acetamidophenyl)ethylidene)hydrazino)acetyl)-10H-phenothiazine is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound is characterized by its unique structure, which includes an acetamidophenyl group, a hydrazino group, and a phenothiazine core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-(((1-(3-Acetamidophenyl)ethylidene)hydrazino)acetyl)-10H-phenothiazine typically involves multiple steps. One common method includes the condensation of 3-acetamidophenylhydrazine with an appropriate aldehyde to form the hydrazone intermediate. This intermediate is then reacted with phenothiazine derivatives under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
10-(((1-(3-Acetamidophenyl)ethylidene)hydrazino)acetyl)-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the phenothiazine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines.
Aplicaciones Científicas De Investigación
10-(((1-(3-Acetamidophenyl)ethylidene)hydrazino)acetyl)-10H-phenothiazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 10-(((1-(3-Acetamidophenyl)ethylidene)hydrazino)acetyl)-10H-phenothiazine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 4-{N’-[1-(3-Acetamidophenyl)ethylidene]hydrazinecarbonyl}benzamide
- 4-[(2Z)-2-[1-(3-acetamidophenyl)ethylidene]hydrazinyl]benzoic Acid
Uniqueness
10-(((1-(3-Acetamidophenyl)ethylidene)hydrazino)acetyl)-10H-phenothiazine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an acetamidophenyl group with a phenothiazine core makes it particularly interesting for various applications, setting it apart from other similar compounds.
Propiedades
Número CAS |
67897-42-1 |
|---|---|
Fórmula molecular |
C24H22N4O2S |
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
N-[3-[(E)-C-methyl-N-[(2-oxo-2-phenothiazin-10-ylethyl)amino]carbonimidoyl]phenyl]acetamide |
InChI |
InChI=1S/C24H22N4O2S/c1-16(18-8-7-9-19(14-18)26-17(2)29)27-25-15-24(30)28-20-10-3-5-12-22(20)31-23-13-6-4-11-21(23)28/h3-14,25H,15H2,1-2H3,(H,26,29)/b27-16+ |
Clave InChI |
MBMKXWSTBSLRMH-JVWAILMASA-N |
SMILES isomérico |
C/C(=N\NCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)/C4=CC(=CC=C4)NC(=O)C |
SMILES canónico |
CC(=NNCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)C4=CC(=CC=C4)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



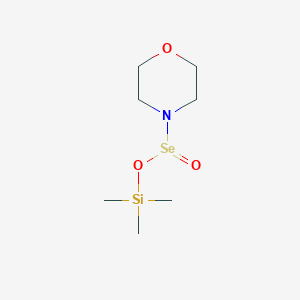


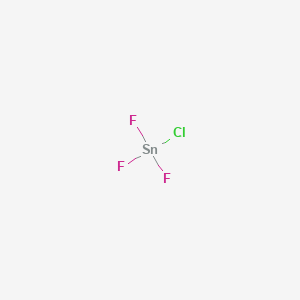
![2-(4-Nitrophenyl)benzo[H]chromen-4-one](/img/structure/B14479081.png)
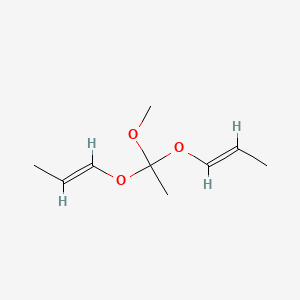
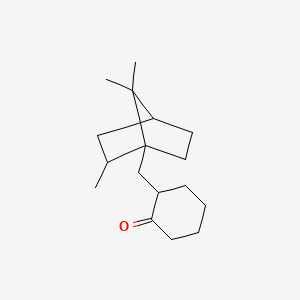

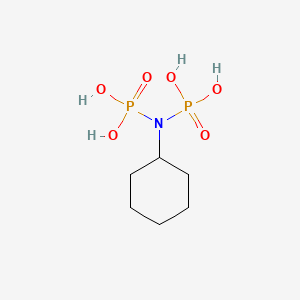

![N,N'-[(E)-Diazenediyldi(4,1-phenylene)]dioctadecanamide](/img/structure/B14479122.png)

